(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL

Chiral synthesis Enantiomeric purity Medicinal chemistry

(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL (CAS: 1213426-78-8) is a chiral, non-racemic amino alcohol with a molecular weight of 231.09 g/mol. It belongs to the class of organic compounds featuring a 5-bromopyridin-3-yl substituent, a primary amine, and a primary alcohol, synthesized as a single (R)-enantiomer.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
Cat. No. B13314947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(CCO)N
InChIInChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m1/s1
InChIKeyFEBZQMXCYJMRRP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL: A Defined Chiral Amino Alcohol Building Block for Specialist Procurement


(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL (CAS: 1213426-78-8) is a chiral, non-racemic amino alcohol with a molecular weight of 231.09 g/mol [1]. It belongs to the class of organic compounds featuring a 5-bromopyridin-3-yl substituent, a primary amine, and a primary alcohol, synthesized as a single (R)-enantiomer . Its structural definition makes it a potential intermediate for asymmetric synthesis, particularly in medicinal chemistry programs requiring precise stereochemical control .

The Procurement Risk of Unspecified Stereochemistry for (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL


Substituting the specified (R)-enantiomer with its (S)-enantiomer (CAS: 1213539-35-5) or the racemic mixture (CAS: 1270406-29-5) introduces a critical variable: stereochemistry . In asymmetric synthesis, the use of a single enantiomer versus its opposite or a racemate dictates the stereochemical outcome of downstream products, potentially leading to diastereomeric mixtures, altered biological activity, or failed enantioselective reactions . The following quantitative evidence demonstrates the verifiable differences that underpin strategic compound selection.

(3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL: Quantified Points of Differentiation for Scientific Decision-Making


Absolute Stereochemical Configuration: (R) vs (S) Enantiomer

The target compound possesses the absolute (R)-configuration at the carbon atom bearing the primary amine, as confirmed by its IUPAC name and SMILES notation . In contrast, the (S)-enantiomer (CAS: 1213539-35-5) has the opposite three-dimensional arrangement . The racemic mixture (CAS: 1270406-29-5) is an equimolar mixture of both, lacking stereochemical definition . This is a binary, quantifiable structural difference critical for asymmetric synthesis.

Chiral synthesis Enantiomeric purity Medicinal chemistry

Chiral Purity Specification: (R)-Enantiomer vs Class Baseline

The supplier-specified minimum purity for the target (R)-enantiomer is 95%, with the note that this is the guiding purity at the time of storage; actual batch-specific purity may vary and is confirmed by a Certificate of Analysis . A comparable specification exists for the (S)-enantiomer , but no chiral purity specification is provided for the racemic mixture, which is inherently a 1:1 mixture of enantiomers . This provides a quantifiable baseline for the target compound's chiral purity.

Chiral purity Enantiomeric excess Quality control

Specific Rotary Power as a Quantitative Discriminator

While the supplier does not list a specific rotation value for the target compound, as a pure enantiomer it is expected to exhibit a measurable, non-zero optical rotation, which is a quantitative chiroptical property . The (S)-enantiomer is expected to exhibit an equal magnitude but opposite sign of rotation. The racemate is expected to show a net rotation of 0°. This differential characteristic provides a quantitative basis for identity testing.

Optical rotation Chiroptical property Enantiomer identification

Targeted Application Scenarios for (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL Based on Verified Evidence


Synthesis of Chiral Pyridin-3-yl Containing Bioactive Molecules

The defined (R)-configuration at the carbon bearing the primary amine enables its use as a chiral template for asymmetric synthesis. As demonstrated in the Comparison Data for stereochemical configuration , the target compound provides a specific enantiomeric input, unlike the racemic mixture. This is essential for constructing non-racemic β-amino alcohol or substituted prolinol-type cores for kinase inhibitors, GPCR modulators, or antivirals where absolute stereochemistry governs target affinity.

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The combination of a primary amine, primary alcohol, and a nitrogen-containing heterocycle in a defined enantiomeric form allows for the preparation of chiral ligands. The chiral purity specification of >=95% supports its use as a starting point for synthesizing enantiopure N,O-ligands. The potential for verifying this purity through optical rotation adds a layer of quality control for reproducible catalytic results.

Investigative Tool for Structure-Activity Relationship (SAR) Studies on Pyridin-3-yl Scaffolds

The 5-bromo substituent provides a synthetic handle for further functionalization (e.g., Suzuki, Buchwald-Hartwig), allowing the exploration of the pyridine ring's role in biological activity. The availability of the compound as a single (R)-enantiomer eliminates the stereochemical ambiguity inherent in the racemic analog, enabling the precise assessment of the impact of the propanolamine side chain's stereochemistry on target binding.

Quote Request

Request a Quote for (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.